N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide
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Overview
Description
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)tricyclo[4311(3,8)]undecane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a tricyclic undecane core and a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide typically involves multiple steps, starting with the preparation of the tricyclic undecane core. This core is then functionalized with a carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biology, it may be used as a probe to study biological processes at the molecular level. Its interactions with biological molecules can provide insights into cellular functions and pathways .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In industry, it can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics to polymers and other materials .
Mechanism of Action
The mechanism of action of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide
- N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-nitrobenzamide
Uniqueness
Compared to similar compounds, N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide stands out due to its tricyclic undecane core, which imparts unique chemical and physical properties. This structural feature may enhance its stability, reactivity, and interactions with biological molecules .
Properties
Molecular Formula |
C23H28N4O3S |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]tricyclo[4.3.1.13,8]undecane-1-carboxamide |
InChI |
InChI=1S/C23H28N4O3S/c1-15-8-9-24-22(25-15)27-31(29,30)20-6-4-19(5-7-20)26-21(28)23-12-16-2-3-17(13-23)11-18(10-16)14-23/h4-9,16-18H,2-3,10-14H2,1H3,(H,26,28)(H,24,25,27) |
InChI Key |
FEORCVBEUPSTEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CCC(C3)CC(C5)C4 |
Origin of Product |
United States |
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